cis-2,6-Dimethyloxan-4-one cis-2,6-Dimethyloxan-4-one
Brand Name: Vulcanchem
CAS No.: 14505-80-7
VCID: VC4232083
InChI: InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+
SMILES: CC1CC(=O)CC(O1)C
Molecular Formula: C7H12O2
Molecular Weight: 128.171

cis-2,6-Dimethyloxan-4-one

CAS No.: 14505-80-7

Cat. No.: VC4232083

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

cis-2,6-Dimethyloxan-4-one - 14505-80-7

Specification

CAS No. 14505-80-7
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name (2S,6R)-2,6-dimethyloxan-4-one
Standard InChI InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+
Standard InChI Key FZXBJPDVINOGBR-OLQVQODUSA-N
SMILES CC1CC(=O)CC(O1)C

Introduction

Chemical Identity and Structural Features

cis-2,6-Dimethyloxan-4-one (CAS: 14505-80-7) belongs to the class of tetrahydro-4H-pyran-4-one derivatives. Its IUPAC name, cis-2,6-dimethyloxan-4-one, reflects the stereochemistry of the methyl substituents on the oxane ring. The compound’s bicyclic framework consists of a six-membered oxygen-containing ring (oxane) fused with a five-membered ring, creating a rigid cis-fused 5,6-ring system . This structural motif is critical for its role as a model compound in the synthesis of picrotoxane-type sesquiterpenes, such as tutin, which exhibit neurotoxic properties .

Key physical properties include:

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point50°C (at 9.0 Torr)
Density0.956±0.06 g/cm³ (Predicted)

The cis configuration of the methyl groups imposes steric constraints that influence the compound’s reactivity and conformational stability. Nuclear magnetic resonance (NMR) studies of related derivatives, such as benzyl esters, reveal distinct coupling constants (e.g., Jₕ₋ₕ = 12.8 Hz) and nuclear Overhauser effect (NOE) correlations, which confirm the stereochemical arrangement of substituents .

Synthetic Strategies and Stereochemical Control

The synthesis of cis-2,6-dimethyloxan-4-one and its derivatives often employs desymmetrization strategies to achieve high stereoselectivity. A notable approach involves the intramolecular aldol reaction of a pentanal derivative bearing an isopropenyl group and a 2-methyl-1,3-cyclopentanedione moiety . This reaction, mediated by DL-proline, proceeds via an enamine intermediate to yield the cis-fused 5,6-ring skeleton with four contiguous stereogenic centers (Figure 1) .

Mechanistic Insights:

  • Enamine Formation: DL-proline reacts with the aldehyde group of the pentanal derivative to generate a chiral enamine intermediate.

  • Intramolecular Aldol Reaction: The enolate attacks the carbonyl carbon of the cyclopentanedione moiety, forming a new carbon-carbon bond.

  • Stereochemical Outcome: The reaction avoids steric repulsion between the isopropenyl group and the developing bicyclic framework, favoring the cis configuration .

This method achieves a 73% yield of the desired product with high diastereoselectivity. Kinetic resolution using L-proline instead of DL-proline further enables the production of enantiomerically pure aldol adducts (≥99% ee), demonstrating the versatility of proline derivatives in asymmetric synthesis .

Applications in Natural Product Synthesis

cis-2,6-Dimethyloxan-4-one serves as a key intermediate in the total synthesis of picrotoxane-type sesquiterpenes, such as tutin (C₁₅H₁₈O₆), which are potent GABA receptor antagonists . The compound’s cis-fused bicyclic skeleton mirrors the core structure of these neurotoxins, enabling researchers to study and replicate their complex stereochemistry.

Case Study: Tutin Synthesis

  • Retrosynthetic Analysis: Tutin is retro-synthesized to a cis-2,6-dimethyloxan-4-one derivative by disconnecting the C-9 hydroxyl group and simplifying the oxygenated substituents .

  • Functionalization: The ketone at the 4-position is strategically oxidized or reduced to introduce hydroxyl or methyl groups, aligning with the target natural product’s functionality .

This synthetic approach highlights the compound’s utility in constructing polycyclic frameworks with multiple stereocenters, a common challenge in natural product synthesis.

Future Directions and Research Opportunities

Recent advances in organocatalysis and stereoselective synthesis position cis-2,6-dimethyloxan-4-one as a valuable scaffold for drug discovery and materials science. Potential areas of exploration include:

  • Enantioselective Catalysis: Developing new proline-derived catalysts to improve reaction efficiency and stereochemical control.

  • Biomedical Applications: Investigating the compound’s derivatives for antimicrobial or anticancer activity.

  • Computational Modeling: Using density functional theory (DFT) to predict reaction pathways and optimize synthetic routes.

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